Tigecycline Metabolite M6 (9-AniMoMinocycline)

Catalog No.
S15701517
CAS No.
M.F
C23H28N4O7
M. Wt
472.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigecycline Metabolite M6 (9-AniMoMinocycline)

Product Name

Tigecycline Metabolite M6 (9-AniMoMinocycline)

IUPAC Name

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C23H28N4O7

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)

InChI Key

IQIPCMYBFDOLBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C

Tigecycline Metabolite M6, also known as 9-AniMoMinocycline, is a significant metabolite of tigecycline, a glycylcycline antibiotic. Tigecycline itself is derived from minocycline and is designed to combat multidrug-resistant bacterial infections. The chemical structure of Tigecycline Metabolite M6 features modifications that enhance its pharmacological properties compared to its parent compound. Specifically, it is characterized by the presence of an amino group at the 9 position of the minocycline molecule, which contributes to its unique biological activity and mechanism of action against bacterial pathogens.

Primarily related to the metabolic pathways of tigecycline in the body. Key reactions include:

  • Glucuronidation: Tigecycline undergoes glucuronidation, resulting in the formation of glucuronide metabolites, including M6. This process typically involves the conjugation of glucuronic acid to the drug, enhancing its solubility and facilitating excretion.
  • Epimerization: M6 is considered an epimer of another metabolite, M7, indicating that it differs in configuration around one specific stereocenter. This structural variation can significantly influence the pharmacokinetics and pharmacodynamics of the compounds.
  • Hydrolysis: Hydrolytic reactions can occur, leading to the release of active forms from prodrugs like M6 and M7 when they are cleaved by enzymes such as β-glucuronidase.

Tigecycline Metabolite M6 exhibits notable biological activity, primarily as an antimicrobial agent. Its mechanism of action is similar to that of tigecycline, wherein it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents aminoacyl-tRNA from entering the ribosome, thereby halting peptide chain elongation and ultimately inhibiting bacterial growth.

In vitro studies have shown that M6 retains significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly relevant in treating infections caused by multidrug-resistant strains due to its ability to circumvent common resistance mechanisms associated with traditional tetracyclines.

The synthesis of Tigecycline Metabolite M6 can be achieved through several methods:

  • Chemical Modification: Starting from minocycline or tigecycline, chemical modifications such as amide hydrolysis and subsequent N-acetylation can yield M6.
  • Biotransformation: Utilizing microbial or enzymatic systems can facilitate the conversion of tigecycline into its metabolites, including M6. This biotransformation often mimics metabolic processes occurring in vivo.
  • Synthetic Pathways: Specific synthetic routes may involve protecting group strategies and selective functional group transformations to achieve the desired molecular configuration characteristic of M6.

Tigecycline Metabolite M6 has several applications:

  • Antimicrobial Therapy: Due to its antibacterial properties, M6 can be utilized in treating infections caused by resistant bacterial strains.
  • Research: It serves as a valuable compound for studying metabolism and pharmacokinetics related to tigecycline.
  • Prodrug Development: As a glucuronide, M6 may be explored as a prodrug form that could enhance drug delivery and bioavailability upon enzymatic cleavage in target tissues.

Interaction studies involving Tigecycline Metabolite M6 focus on its pharmacokinetic interactions with other drugs and biological systems:

  • Cytochrome P450 Interactions: In vitro studies suggest that tigecycline does not significantly inhibit cytochrome P450 enzymes, indicating a low potential for drug-drug interactions mediated by this metabolic pathway .
  • Protein Binding Studies: The high protein binding affinity (71%–89%) observed for tigecycline may similarly apply to its metabolites, affecting their distribution and efficacy in clinical settings .
  • Antibiotic Synergy: Studies examining combinations of tigecycline with other antibiotics may reveal synergistic effects that enhance antibacterial activity against resistant pathogens.

Tigecycline Metabolite M6 shares structural similarities with several related compounds within the tetracycline class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
TigecyclineGlycylcycline derivative of minocyclineBroad-spectrum activity against multidrug-resistant bacteria
MinocyclineTetracycline antibioticLimited efficacy against resistant strains
DoxycyclineTetracycline derivativeHigher oral bioavailability compared to tigecycline
9-AminominocyclineParent compound with amino modificationEnhanced binding affinity but lower antibacterial spectrum

Tigecycline Metabolite M6 is unique due to its specific modifications that enhance its activity against resistant bacteria while maintaining a favorable pharmacokinetic profile compared to its parent compound and other tetracyclines.

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

472.19579924 g/mol

Monoisotopic Mass

472.19579924 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2024

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